molecular formula C9H8N2O B8466960 1-(Pyrazolo[1,5-a]pyridin-5-yl)ethanone

1-(Pyrazolo[1,5-a]pyridin-5-yl)ethanone

Cat. No. B8466960
M. Wt: 160.17 g/mol
InChI Key: ZORYGLQZYOJEIT-UHFFFAOYSA-N
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Patent
US08987269B2

Procedure details

Intermediate 3 was prepared from 1-(pyrazolo[1,5-a]pyridin-5-yl)ethanone (3-3) following the procedures similar to the procedures of intermediate D′ from D′-3. MS (m/z): 162 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[N:5]2[CH:6]=[CH:7][C:8]([C:10](=O)[CH3:11])=[CH:9][C:4]2=[CH:3][CH:2]=1.Cl.S1C2C=C[N:19]=CC=2C=C1CN>>[N:1]1[N:5]2[CH:6]=[CH:7][C:8]([CH:10]([NH2:19])[CH3:11])=[CH:9][C:4]2=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C2N1C=CC(=C2)C(C)=O
Step Two
Name
intermediate D
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.S1C(=CC=2C=NC=CC21)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C2N1C=CC(=C2)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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